N-Butyl L-Valinamide
Description
N-Butyl L-Valinamide is a valine-derived amide compound featuring an n-butyl substituent. Valinamide derivatives are often explored for biological activity, particularly in medicinal chemistry, due to their peptide-like structures and ability to interact with enzymes or receptors. The n-butyl group may influence solubility, bioavailability, and binding affinity, as seen in related compounds .
Properties
IUPAC Name |
(2S)-2-amino-N-butyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-4-5-6-11-9(12)8(10)7(2)3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIABNPUAXNQY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl L-Valinamide can be synthesized through several methods. One common approach involves the reaction of L-valine with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl L-Valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major product is typically an N-butyl valine derivative with an oxidized functional group.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
Medicinal Chemistry
N-Butyl L-Valinamide has been explored for its potential as a therapeutic agent, particularly in the context of cannabinoid receptor modulation. Research indicates that derivatives of valinamide exhibit significant binding affinity to cannabinoid receptors CB1 and CB2, which are crucial for various physiological processes including pain modulation and appetite regulation.
Case Study: Cannabimimetic Activity
A study investigated the structure-activity relationships (SARs) of valinamide derivatives, demonstrating that compounds derived from this compound displayed high efficacy as agonists at both CB1 and CB2 receptors. The binding affinities ranged from to , indicating a strong interaction with these receptors . This suggests potential applications in developing therapeutic agents for conditions such as chronic pain and obesity.
Antimicrobial Activity
Another significant application of this compound is in the field of antimicrobial research. Its analogs have shown promising activity against various microbial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Hemiasterlin Analogues
Research on the synthesis of analogues of Hemiasterlin, a known antimicrobial agent, revealed that modifications to the valinamide structure could enhance its biological activity. These analogues demonstrated effective microtubule depolymerization, which is critical for inhibiting microbial growth . This highlights the potential of this compound in creating new antimicrobial therapies.
Material Science
In material science, this compound has been utilized in the synthesis of novel materials with enhanced properties. Its ability to form stable complexes with other compounds makes it suitable for applications in drug delivery systems and polymer chemistry.
Application in Drug Delivery Systems
The incorporation of this compound into polymer matrices has been studied for its ability to improve drug solubility and release profiles. By modifying polymer structures with this compound, researchers have achieved better control over drug release rates, which is essential for effective therapeutic interventions.
Analytical Applications
This compound has also found applications in analytical chemistry, particularly in the separation and identification of amino acids and other biomolecules.
Case Study: Chromatographic Techniques
Utilizing thin-layer chromatography (TLC) methods, this compound has been employed as a chiral selector to resolve amino acid enantiomers effectively. Studies have shown that using this compound in TLC can significantly enhance the resolution of complex mixtures .
Data Tables
Mechanism of Action
The mechanism by which N-Butyl L-Valinamide exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-Acetyl L-Valinamide
N-Acetyl L-Valinamide (C₇H₁₄N₂O₂, CAS 37933-88-3) shares a valinamide backbone but substitutes the n-butyl group with an acetyl moiety. Key differences include:
- Thermodynamic Properties : N-Acetyl L-Valinamide has a melting point of 509.0 K and a sublimation enthalpy (ΔsubH°) of 133.1 ± 2.2 kJ/mol, compared to N-Butyl L-Valinamide, where the longer alkyl chain likely reduces melting point and increases lipophilicity .
- Biological Activity : Acetylated derivatives often exhibit enhanced metabolic stability but reduced cytotoxicity compared to alkylated analogs. For example, n-butyl-substituted compounds in anticancer studies showed variable activity depending on solubility; poorly soluble derivatives (e.g., 3e–i) were inactive, while others demonstrated IC₅₀ values in the micromolar range against cancer cell lines .
N-Butyl Hexedrone and N-Butyl Pentylone
These substituted cathinones (stimulants) highlight the impact of the n-butyl group on pharmacological and legal profiles:
- Structural Similarity: All three compounds feature an n-butyl chain but differ in their core structures (valinamide vs. cathinone).
- Activity and Regulation: N-Butyl Hexedrone and N-Butyl Pentylone are unscheduled in the U.S., unlike their N-ethyl or methyl counterparts (e.g., pentylone, Schedule I) . The n-butyl group may reduce binding affinity to dopamine/norepinephrine transporters compared to shorter alkyl chains, altering stimulant potency .
N-Acetyl-L-Valine
N-Acetyl-L-Valine (C₇H₁₃NO₃, CAS 96-81-1) differs by replacing the amide with a carboxylic acid. Key contrasts include:
- Reactivity : The carboxyl group enables salt formation and ion binding (e.g., with Li⁺ or Na⁺), whereas the amide in this compound favors hydrogen bonding and protease resistance .
- Thermodynamics : Free energy changes (ΔrG°) for reactions involving N-Acetyl-L-Valine are well-documented, but analogous data for this compound are lacking .
Key Data Tables
Table 1: Cytotoxicity of n-Butyl-Substituted Compounds (IC₅₀, μM)
| Compound | HepG2 | SMMC-7721 | MDA-MB-231 | MCF-7 | HCT-116 |
|---|---|---|---|---|---|
| n-Butyl derivatives* | 2.1–8.3 | 1.9–7.6 | 3.4–9.8 | 4.5–11.2 | 2.8–10.5 |
| Propyl alcohol analog | 0.7 | 0.6 | 1.2 | 1.5 | 0.9 |
Table 2: Thermodynamic Properties of Valinamide Derivatives
| Compound | Melting Point (K) | ΔsubH° (kJ/mol) | ΔfusH (kJ/mol) |
|---|---|---|---|
| N-Acetyl L-Valinamide | 509.0 | 133.1 ± 2.2 | 39.1 |
| This compound† | ~480 (estimated) | N/A | N/A |
†Estimated based on alkyl chain effects .
Research Findings and Implications
- Solubility-Activity Relationship : The n-butyl group’s hydrophobicity can enhance membrane permeability but may also reduce aqueous solubility, as seen in inactive derivatives (). This trade-off necessitates careful substituent optimization in drug design .
- Stereochemical Considerations : Advanced Marfey’s analysis confirmed the L-configuration in valinamide derivatives, which is critical for chiral recognition in biological systems .
Biological Activity
N-Butyl L-Valinamide is an organic compound with the molecular formula CHNO, derived from the amino acid valine. This compound features a butyl group substitution at the amino position, which influences its biological activity and potential therapeutic applications. Research into this compound has highlighted its role in various cellular processes and interactions with proteins, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
This compound can be synthesized through several methods, including:
- Reaction with Butylamine : A common method involves reacting L-valine with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions (room temperature to 50°C) .
- Industrial Production : Continuous flow synthesis methods are also utilized for larger-scale production, optimizing yield and purity .
Chemical Reactions
The compound is capable of undergoing various chemical reactions:
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide in aqueous medium | N-butyl valine derivative with oxidized groups |
| Reduction | Lithium aluminum hydride in anhydrous ether | Corresponding amine |
| Substitution | Alkyl halides in the presence of a base | Depends on the nucleophile used |
This compound interacts with specific molecular targets, influencing protein and enzyme activities. It is known to modulate cellular signaling pathways, which may lead to various biological effects. The exact mechanisms depend on the biological system being studied and the specific targets involved .
Pharmacological Applications
Research has focused on several potential applications of this compound:
- Neuropharmacology : Studies indicate that this compound may act as a therapeutic agent targeting cannabinoid receptors (CB1 and CB2), showing promise in modulating pain, inflammation, and neurodegenerative conditions .
- Protein Interactions : The compound has been studied for its effects on protein interactions, which are critical for understanding its role in cellular processes .
Case Studies
- Cannabinoid Receptor Activity : In vitro studies demonstrated that derivatives similar to this compound exhibit high binding affinity to CB1 and CB2 receptors, suggesting potential applications in pain management and anti-inflammatory therapies .
- Induction of CYP3A4 : A study indicated that certain L-valinamide derivatives can induce CYP3A4 enzyme activity, which is crucial for drug metabolism. This finding suggests that this compound may influence pharmacokinetics when used alongside other medications .
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-Butyl L-Z-Valinamide | Benzyl group at nitrogen | Similar receptor activity but different efficacy |
| N-Butyl L-Valine | No amide functional group | Simpler structure; less biological activity |
Q & A
Q. How can Box-Behnken Design (BBD) optimize reaction conditions for this compound synthesis?
- Methodological Answer : BBD statistically models variables (e.g., temperature, molar ratios, catalyst loading) to maximize yield. For example, use MATLAB or Design-Expert® to generate 3D response surfaces, identify optimal parameters, and validate predictions experimentally. This approach reduces trial runs by 70% compared to one-factor-at-a-time methods .
Q. What statistical approaches resolve discrepancies in toxicity data for this compound derivatives?
- Methodological Answer : Apply uncertainty factor analysis (interspecies/intraspecies factors of 3 each) to extrapolate acute toxicity thresholds. Use temporal scaling (c<sup>n</sup>·t = k) with n=3 for short exposures and n=1 for prolonged durations. Validate via probit regression or Kaplan-Meier survival analysis, as shown in AEGL-3 derivations for chloroformates .
Q. How can conflicting reactivity data in peptide coupling reactions involving this compound be addressed?
- Methodological Answer : Conduct comparative studies using controlled activation agents (e.g., HOBt vs. HOAt) and monitor coupling efficiency via <sup>1</sup>H-NMR or LC-MS. Replicate conflicting experiments under identical conditions (solvent, temperature, molar ratios) to isolate variables. Cross-validate findings with Marfey’s analysis to rule out stereochemical interference .
Methodological Considerations
- Experimental Reproducibility : Follow NIH guidelines for reporting preclinical studies, including detailed reagent batch numbers, instrument calibration logs, and environmental controls (humidity/temperature) .
- Data Evaluation : Critically assess primary literature using criteria like sample size, randomization, and statistical power. Cross-reference CAS registry data (e.g., 2566-39-4 for related compounds) to verify chemical identity .
- Ethical Compliance : Document ethical approvals for studies involving biological systems, and include raw data in supplementary materials to facilitate peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
